molecular formula C10H11ClO3 B3173663 Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- CAS No. 948894-91-5

Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-

Cat. No.: B3173663
CAS No.: 948894-91-5
M. Wt: 214.64 g/mol
InChI Key: DKDXPXQZOKJICO-UHFFFAOYSA-N
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Description

Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chlorophenyl group and an ethoxy group attached to an acetic acid moiety. It is often used in the synthesis of other complex molecules and has various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenyl)ethanol. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction and solvents like dichloromethane or toluene to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its chlorophenyl group allows it to interact with hydrophobic pockets in proteins, while the ethoxy group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- is unique due to the presence of both the chlorophenyl and ethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

2-[2-(3-chlorophenyl)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-9-3-1-2-8(6-9)4-5-14-7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDXPXQZOKJICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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